molecular formula C11H15FNO5P B15052363 (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester

(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester

Cat. No.: B15052363
M. Wt: 291.21 g/mol
InChI Key: FQFYFECHUQNQSB-UHFFFAOYSA-N
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Description

(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is an organophosphorus compound that features a benzyl group substituted with a fluorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester typically involves a multi-step process:

    Nitration: The starting material, 3-fluorotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 3-fluoro-5-nitrotoluene.

    Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron to form 3-fluoro-5-nitrobenzyl bromide.

    Phosphonation: The final step involves the reaction of 3-fluoro-5-nitrobenzyl bromide with triethyl phosphite under reflux conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyl bromide intermediate can react with nucleophiles to form different substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phosphonic ester group can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium cyanide in an aprotic solvent like dimethylformamide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Hydrogen peroxide in an aqueous medium.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Reduction: (3-Fluoro-5-amino-benzyl)-phosphonic acid diethyl ester.

    Oxidation: (3-Fluoro-5-nitro-benzyl)-phosphonic acid.

Scientific Research Applications

(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-nitrobenzyl chloride): Similar structure but with a chloride instead of a phosphonic ester group.

    (3-Fluoro-5-nitrobenzyl alcohol): Similar structure but with an alcohol group instead of a phosphonic ester group.

    (3-Fluoro-5-nitrobenzylamine): Similar structure but with an amine group instead of a phosphonic ester group.

Uniqueness

(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is unique due to the presence of the phosphonic ester group, which can impart distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its analogs.

Properties

Molecular Formula

C11H15FNO5P

Molecular Weight

291.21 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-fluoro-5-nitrobenzene

InChI

InChI=1S/C11H15FNO5P/c1-3-17-19(16,18-4-2)8-9-5-10(12)7-11(6-9)13(14)15/h5-7H,3-4,8H2,1-2H3

InChI Key

FQFYFECHUQNQSB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)F)[N+](=O)[O-])OCC

Origin of Product

United States

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